1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine is a complex organic compound featuring bicyclic structures and a piperazine moiety. Its molecular formula is C15H23N, and it has a molecular weight of approximately 233.36 g/mol. This compound is classified as a bicyclic amine and exhibits potential applications in medicinal chemistry due to its structural characteristics.
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine can be achieved through several methods, primarily involving the functionalization of bicyclic compounds and piperazine derivatives.
Methods:
Technical Details:
The reaction conditions typically require careful control of temperature and pressure to ensure high yields and purity of the final product. Solvents such as dichloromethane or tetrahydrofuran may be employed during the synthesis.
The molecular structure of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine can be described using various chemical notations:
C1C[C@H]2C[C@@H]1C=C2N(CCN3CCCCC3)C(=O)ClInChI=1S/C15H23NO.ClH/c17-15(6-9-16-7-2-1-3-8-16)14-11-12-4-5-13(14)10-12;/h4-5,12-14H,1-3,6-11H2;1HThis structure features a bicyclic heptene system with a piperazine substituent, which contributes to its unique chemical properties.
The compound can undergo various chemical reactions typical for amines and alkenes:
Reactions:
Technical Details:
Reactions are generally conducted under inert atmospheres to prevent oxidation or unwanted side reactions, particularly when dealing with sensitive functional groups.
The mechanism of action for 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine in biological systems is not fully elucidated but can be hypothesized based on its structural properties:
Physical Properties:
Chemical Properties:
Relevant Data:
The compound is stable under ambient conditions but should be stored away from light and moisture to maintain its integrity.
The compound has potential applications in various scientific fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4